4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo-
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Overview
Description
4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- is a heterocyclic compound that contains both imidazolidinedione and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazolidinedione ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the phenyl and pyridinyl groups: These groups can be introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Thioxo group incorporation: The thioxo group can be introduced through sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the thioxo group, converting it to a thiol or other reduced forms.
Substitution: Both the phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and strong bases or nucleophiles are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific biological pathways or diseases.
Industry
Industrially, such compounds might find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Imidazolidinedione derivatives: Compounds with similar imidazolidinedione cores but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl groups attached to different core structures.
Thioxo compounds: Compounds containing thioxo groups attached to various heterocyclic systems.
Uniqueness
The uniqueness of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
132034-04-9 |
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Molecular Formula |
C14H9N3O2S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-2-yl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C14H9N3O2S/c18-12-13(19)17(11-8-4-5-9-15-11)14(20)16(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
SFSJBWOYPUUIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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